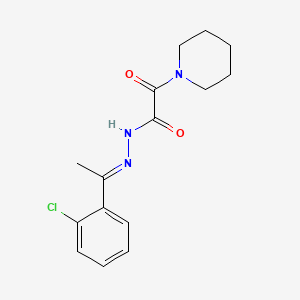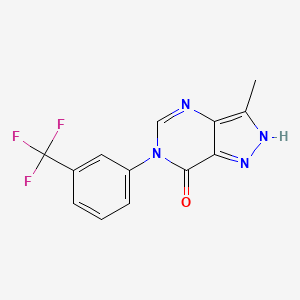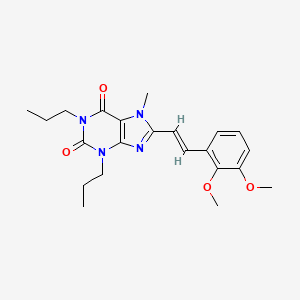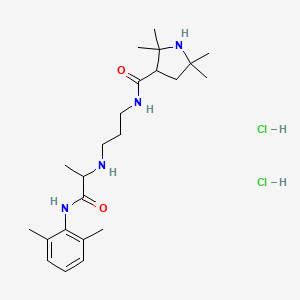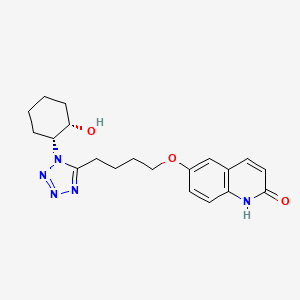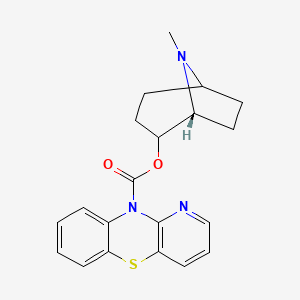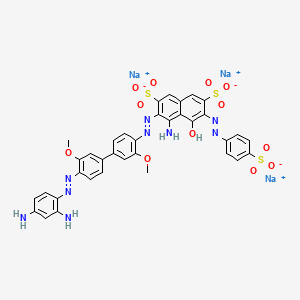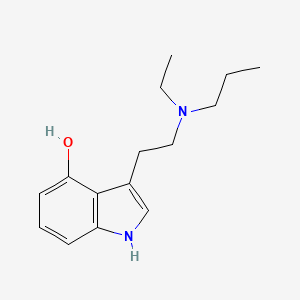
4-HO-Ept
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-Ept typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in tryptamines.
Alkylation: The indole core is then alkylated with ethyl and propyl groups to form N-ethyl-N-propyltryptamine.
Hydroxylation: The final step involves the hydroxylation of the indole ring at the 4-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-HO-Ept undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce various reduced forms of the indole ring .
Wissenschaftliche Forschungsanwendungen
4-HO-Ept has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of tryptamines.
Biology: Researchers investigate its effects on serotonin receptors and other neurotransmitter systems.
Medicine: Potential therapeutic applications include its use as a psychedelic therapy for mental health disorders.
Industry: It is used in the development of new psychoactive substances and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-HO-Ept involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, this compound acts as an agonist, leading to altered neurotransmitter release and signaling pathways. This interaction is responsible for its psychedelic effects, including changes in perception, mood, and cognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psilocin (4-HO-DMT): Structurally similar but with different alkyl groups.
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): Similar structure with diethyl groups.
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): Similar structure with dipropyl groups.
Uniqueness
4-HO-Ept is unique due to its specific ethyl and propyl substitutions, which confer distinct pharmacological properties compared to other tryptamines. Its unique structure allows for different interactions with serotonin receptors, leading to potentially unique therapeutic effects .
Eigenschaften
CAS-Nummer |
2595431-59-5 |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3 |
InChI-Schlüssel |
JQELEPKHBXEAHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)CCC1=CNC2=C1C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


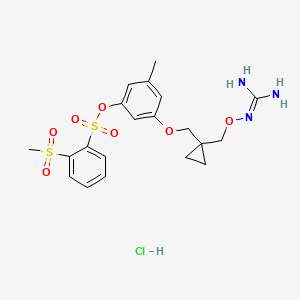

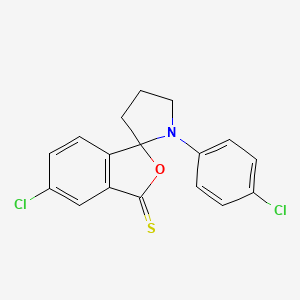
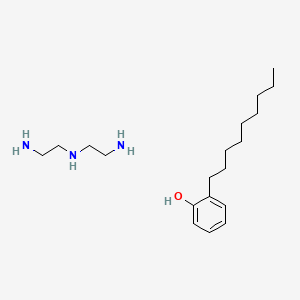
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
